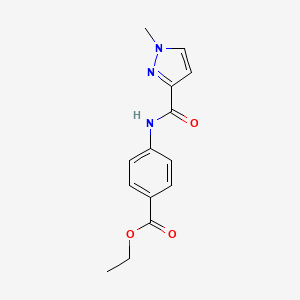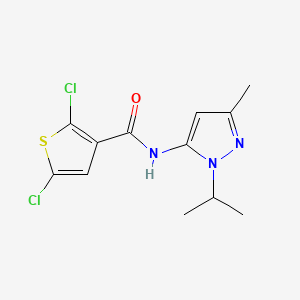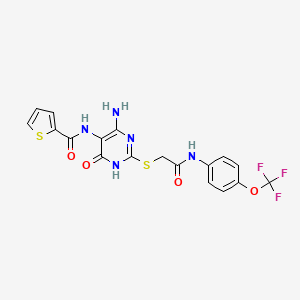
4-methoxy-3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C24H33N3O4S and its molecular weight is 459.61. The purity is usually 95%.
BenchChem offers high-quality 4-methoxy-3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Applications
One notable application of derivatives similar to 4-methoxy-3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide is in the field of cancer research. Studies have focused on the synthesis and evaluation of tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety as new classes of antitumor agents. These compounds, including variations of tetrahydroisoquinoline with sulfonamide groups, have shown potent and efficacious in vitro antitumor activity against various cancer cell lines, indicating their potential as anticancer agents. Compounds with modifications on the phenyl ring have demonstrated significant potency, suggesting the importance of structural variations in enhancing therapeutic efficacy (Alqasoumi et al., 2010).
Neuroprotective and Cognitive Enhancing Properties
Another area of research involves the investigation of derivatives for their neuroprotective and cognitive-enhancing properties. Compounds structurally related to 4-methoxy-3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide have been studied for their ability to interact with brain receptors, potentially offering benefits in treating neurological disorders. For instance, studies on compounds like SB-399885 have explored their selectivity and potency as receptor antagonists, demonstrating enhanced cognitive function and potential therapeutic utility in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Photodynamic Therapy for Cancer Treatment
Research has also extended to the use of certain derivatives in photodynamic therapy (PDT) for cancer treatment. Compounds with benzenesulfonamide derivatives have been synthesized and characterized for their photophysical and photochemical properties, showing promising applications as photosensitizers in PDT. Their significant singlet oxygen quantum yield and appropriate photodegradation quantum yield highlight their potential as Type II photosensitizers, crucial for effective cancer treatment through PDT (Pişkin et al., 2020).
Antimicrobial and Antiviral Properties
Derivatives have also been studied for their antimicrobial and antiviral properties, with some showing effectiveness against various pathogens. Novel diarylpyrazolylquinoline derivatives, for example, have been synthesized and evaluated for their activity against dengue virus, demonstrating potent anti-DENV activity. Such findings suggest the potential of these compounds in developing antiviral therapies for diseases like dengue fever, offering a promising avenue for future research and drug development (Lee et al., 2017).
特性
IUPAC Name |
4-methoxy-3-methyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O4S/c1-18-15-21(7-9-24(18)30-3)32(28,29)25-17-23(27-11-13-31-14-12-27)20-6-8-22-19(16-20)5-4-10-26(22)2/h6-9,15-16,23,25H,4-5,10-14,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSNWQDTEFDGCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[(5-Chloro-1-methylimidazol-2-yl)methylamino]methyl]cyclohexane-1-carboxylic acid;dihydrochloride](/img/structure/B2431274.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2431275.png)
![N-(4-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-3-carboxamide hydrochloride](/img/structure/B2431277.png)





![2-chloro-N-[cyclohexyl(phenyl)methyl]acetamide](/img/structure/B2431286.png)
![N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2431288.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2431289.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2431291.png)
![(3-{[1-(6-Fluoro-5-methylpyridine-3-carbonyl)piperidin-4-yl]oxy}propyl)dimethylamine](/img/structure/B2431292.png)
![2-(4-chlorophenoxy)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2431293.png)